molecular formula C7H6N2O4 B026977 2-Amino-3-nitrobenzoic acid CAS No. 606-18-8

2-Amino-3-nitrobenzoic acid

Cat. No. B026977
CAS RN: 606-18-8
M. Wt: 182.13 g/mol
InChI Key: JJPIVRWTAGQTPQ-UHFFFAOYSA-N
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Patent
US06358978B1

Procedure details

22 g (105.2 mmol) of ammonium 3-nitrophthalamidate (1a) were treated with stirring with 165 ml of sodium hypochlorite solution. After 5 minutes, a solution of 8.8 g of sodium hydroxide in 22 ml of water was added and the mixture was then stirred at 70° C. for 1 h. The suspension was poured into 500 ml of water with stirring. The resulting clear solution was acidified with concentrated HCl. The precipitate was filtered off and dried in a desiccator. Yield: 9.68 g (51%).
Name
ammonium 3-nitrophthalamidate
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Name
Quantity
22 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7](N)=[O:8])[C:5]=1C([O-])=O)([O-:3])=[O:2].[NH4+:16].Cl[O-:18].[Na+].[OH-].[Na+].Cl>O>[NH2:16][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([OH:8])=[O:18] |f:0.1,2.3,4.5|

Inputs

Step One
Name
ammonium 3-nitrophthalamidate
Quantity
22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(C(=O)N)=CC=C1)C(=O)[O-].[NH4+]
Step Two
Name
Quantity
165 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
8.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
NC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.